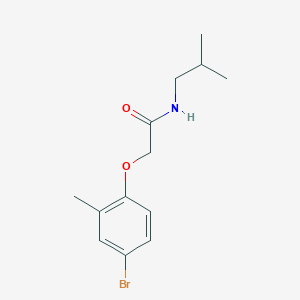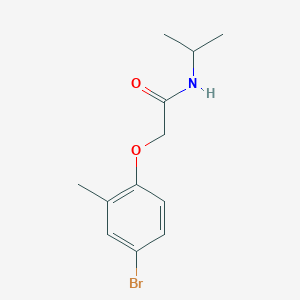![molecular formula C17H25N3O5S B297157 ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B297157.png)
ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate (EMGP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized through a complex process and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit low toxicity in animal models. However, one of the limitations of using ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
Future research on ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to determine the efficacy of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate.
Méthodes De Synthèse
The synthesis of ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is a complex process that involves several steps. The first step involves the protection of the glycine amino group with a benzyl group. This is followed by the coupling of the glycine benzyl ester with N-methylsulfonyl piperazine. The resulting product is then deprotected with hydrogenation to obtain ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
Ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit various scientific research applications. One of the most significant applications is its potential as a therapeutic agent for the treatment of cancer. ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C17H25N3O5S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
ethyl 4-[2-[benzyl(methylsulfonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O5S/c1-3-25-17(22)19-11-9-18(10-12-19)16(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3 |
Clé InChI |
WBQPHPWAKVEBSO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)






